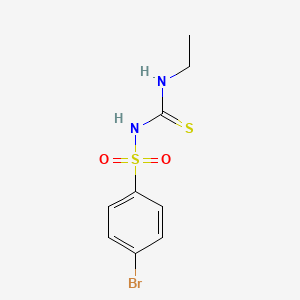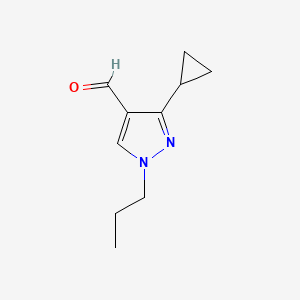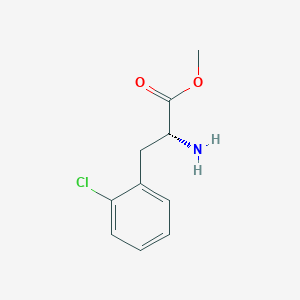![molecular formula C14H14N4O3 B2480624 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone CAS No. 2034491-06-8](/img/structure/B2480624.png)
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study of 1,2,3-triazole derivatives, such as the compound , is of significant interest due to their diverse chemical properties and potential applications in various fields, including materials science and pharmaceuticals. These compounds often exhibit unique reactivity due to the presence of the 1,2,3-triazole ring, a versatile pharmacophore in drug design.
Synthesis Analysis
The synthesis of similar triazole derivatives typically involves click chemistry approaches, a class of powerful, wide-ranging synthetic reactions characterized by high yields and specificity. For instance, Govindhan et al. (2017) described the synthesis of a complex triazole derivative using a click chemistry approach, highlighting the efficiency of these methods in constructing intricate molecular architectures (Govindhan et al., 2017).
Molecular Structure Analysis
X-ray crystallography and computational methods like Hirshfeld surface analysis are commonly used to confirm the molecular structure of synthesized compounds and analyze their intermolecular interactions. The crystal structure of a synthesized compound was confirmed by X-ray diffraction, with its intercontacts analyzed using Hirshfeld surfaces computational method (Govindhan et al., 2017).
Chemical Reactions and Properties
Triazole derivatives participate in a variety of chemical reactions, showcasing their versatility. The reactivity is often explored through cycloaddition reactions, nucleophilic substitution, and more, dependent on the functional groups present in the molecule.
Physical Properties Analysis
The physical properties, including thermal stability and solubility, are crucial for understanding the behavior of these compounds under different conditions. Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to evaluate the thermal stability of such molecules (Govindhan et al., 2017).
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis of Heterocyclic Compounds
Microwave-assisted synthetic methods have been developed for efficient and rapid synthesis of nitrogen and sulfur-containing heterocyclic compounds, demonstrating significant pharmacological potential. These methods offer advantages in terms of reaction speed and product yield. The synthesized compounds exhibit promising antibacterial and antifungal activities, hinting at potential applications in developing new antimicrobial agents (Mistry & Desai, 2006).
Anti-inflammatory Activity of Indolyl Azetidinones
Indolyl azetidinones have been synthesized and evaluated for their anti-inflammatory activity, showcasing the potential of azetidinone derivatives in the development of novel anti-inflammatory drugs. These compounds were compared with traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating their significance in medicinal chemistry research (Kalsi et al., 1990).
Synthesis of Benzofuran Derivatives
Research has also focused on the synthesis of benzofuran derivatives from naturally occurring compounds, exploring their anti-inflammatory, analgesic, and anticonvulsant activities. This research direction emphasizes the exploration of natural products as scaffolds for developing therapeutic agents with multiple biological activities (El-Sawy et al., 2014).
Heme Oxygenase Inhibition
Studies on the design of selective inhibitors for heme oxygenases have been carried out, focusing on compounds with azole and aromatic moieties. These inhibitors demonstrate potential applications in pharmacology, offering insights into the development of therapeutic agents targeting heme oxygenase enzymes, which play critical roles in various physiological processes (Roman et al., 2010).
Synthesis and Evaluation of Triazole Derivatives
Triazole derivatives have been synthesized and evaluated for their chemotherapeutic value, highlighting the versatility of triazole as a core structure in medicinal chemistry. These compounds exhibit a wide range of biological activities, including antimicrobial and antifungal effects, underscoring the importance of triazole derivatives in drug development (Sonawane & Sagare, 2023).
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-14(17-7-11(8-17)18-4-3-15-16-18)6-10-1-2-12-13(5-10)21-9-20-12/h1-5,11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVDXJDEXUVGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC3=C(C=C2)OCO3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

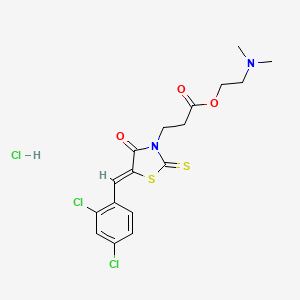
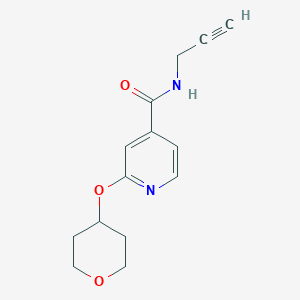
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate](/img/structure/B2480544.png)


![2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2480550.png)


![2-ethoxy-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2480554.png)
![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2480556.png)
![dimethyl 1-[2-({[(4-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2480559.png)
